2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one
CAS No.:
Cat. No.: VC14954454
Molecular Formula: C26H19BrO5
Molecular Weight: 491.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19BrO5 |
|---|---|
| Molecular Weight | 491.3 g/mol |
| IUPAC Name | (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C26H19BrO5/c1-30-23-7-3-2-5-18(23)6-4-8-24-26(29)21-14-13-20(15-25(21)32-24)31-16-22(28)17-9-11-19(27)12-10-17/h2-15H,16H2,1H3/b6-4+,24-8- |
| Standard InChI Key | AWKGEIVJHAKAPW-JEVXNXMJSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
| Canonical SMILES | COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Introduction
Synthesis
The synthesis of complex benzo[b]furan derivatives typically involves multi-step reactions. A common approach includes the formation of the benzo[b]furan core through intramolecular C–O bond formation, followed by the introduction of substituents via various organic reactions .
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of benzo[b]furan core | 1-arylketone, iron(III) triflimide, Cu(I) catalyst | High temperature, inert atmosphere |
| 2 | Introduction of alkenylidene group | Aldehyde, base (e.g., pyridine) | Mild conditions, solvent like ethanol |
| 3 | Introduction of bromophenyl-oxoethoxy group | Bromoacetic acid derivative, base (e.g., triethylamine) | Solvent like dichloromethane, room temperature |
Biological Activity
Compounds with similar structures to benzo[b]furans have shown various biological activities, including anticancer and antimicrobial effects . The presence of specific substituents can enhance or modify these activities. For instance, brominated derivatives have demonstrated selective toxicity against certain cancer cell lines .
Potential Applications
Given the potential biological activities of benzo[b]furan derivatives, these compounds could be explored for pharmaceutical applications, particularly in cancer treatment and as antimicrobial agents. Additionally, their aromatic properties make them suitable for use in organic synthesis and as intermediates in the production of dyes and agrochemicals .
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